2,6-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
- The compound's structure plays a crucial role in its application as a fungicide. A study on a similar compound, tolylfluanid, highlights the significance of crystal structure in understanding its functional properties (Cho, Kim, Kang, & Kim, 2014).
Synthesis of Penicillin and Cephalosporins
- Research into the synthesis of penicillin and cephalosporins has utilized similar chemical structures, showcasing the compound's relevance in the development of crucial antibiotics (Bachi & Breiman, 1980).
Development of Receptor Antagonists
- The compound has been involved in synthesizing receptor antagonists, specifically targeting dopamine and serotonin receptors. This is vital for developing treatments for neurological disorders (Hirokawa, Horikawa, & Kato, 2000).
Synthesis of Neuroleptics
- The compound's derivatives have been used in the synthesis of labeled neuroleptics, which are essential for neuroimaging and understanding brain disorders (Hatano, Ido, & Iwata, 1991).
Anticancer Research
- Some derivatives of this compound have shown significant anticancer activity, highlighting its potential in medicinal chemistry and oncology (Nowak et al., 2015).
Development of HIV Integrase Inhibitors
- Research has demonstrated the efficacy of related compounds in inhibiting HIV-integrase, a critical step in treating HIV/AIDS (Pace et al., 2007).
Material Science and Polymer Chemistry
- The compound has applications in synthesizing aromatic polyamides, contributing significantly to material science and the development of new materials (Hsiao & Huang, 1997).
properties
IUPAC Name |
2,6-dichloro-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FNOS/c1-18(2,24-10-12-6-8-13(21)9-7-12)11-22-17(23)16-14(19)4-3-5-15(16)20/h3-9H,10-11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNSNRZGPJEJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC=C1Cl)Cl)SCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146496 | |
Record name | 2,6-Dichloro-N-[2-[[(4-fluorophenyl)methyl]thio]-2-methylpropyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide | |
CAS RN |
478245-97-5 | |
Record name | 2,6-Dichloro-N-[2-[[(4-fluorophenyl)methyl]thio]-2-methylpropyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478245-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-N-[2-[[(4-fluorophenyl)methyl]thio]-2-methylpropyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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